

Fmoc- β -(2-quinolyl)-Ala-OH: A Technical Guide for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-beta-(2-quinolyl)-Ala-OH*

Cat. No.: *B613547*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc- β -(2-quinolyl)-Ala-OH, a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. The information presented herein is intended to support researchers in optimizing their experimental designs and synthetic strategies.

Core Compound Data

Fmoc- β -(2-quinolyl)-Ala-OH, systematically named (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-quinoliny)propanoic acid, is a non-canonical amino acid derivative. The presence of the quinolyl group introduces unique structural and electronic properties into peptides, making it a valuable building block for creating novel therapeutic peptides and probes. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₂₂ N ₂ O ₄	[1]
Molecular Weight	438.48 g/mol	[1]
CAS Number	214852-56-9	[1]
Appearance	Solid	
Purity	Typically ≥98%	
Storage Temperature	4°C	

Experimental Protocols

The primary application of Fmoc-β-(2-quinolyl)-Ala-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps for a single coupling cycle in an automated or manual SPPS process.

1. Resin Preparation:

- Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).
- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Drain the swelling solvent.

- Add a 20% (v/v) solution of piperidine in DMF to the resin to remove the Fmoc group from the N-terminus of the growing peptide chain.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the deprotection solution.
- Repeat the treatment with the piperidine solution for another 5-10 minutes to ensure complete deprotection.
- Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and dibenzofulvene byproducts.

3. Amino Acid Coupling:

- In a separate vessel, dissolve Fmoc-β-(2-quinolyl)-Ala-OH (2-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in a minimal amount of DMF.
- Add an activator base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. The specific time may vary depending on the coupling efficiency.
- Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines).

4. Washing:

- Drain the coupling solution.
- Wash the resin thoroughly with DMF followed by dichloromethane (DCM) to remove excess reagents and byproducts.

5. Cycle Repetition:

- Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Final Deprotection:

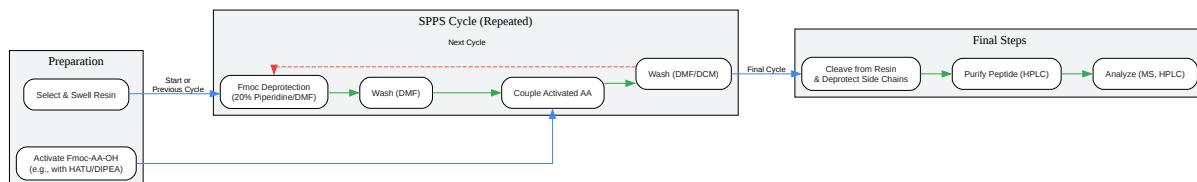
- Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
- Treat the peptide-resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry it under vacuum.

7. Purification and Analysis:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verify the identity and purity of the final peptide product using mass spectrometry and analytical HPLC.

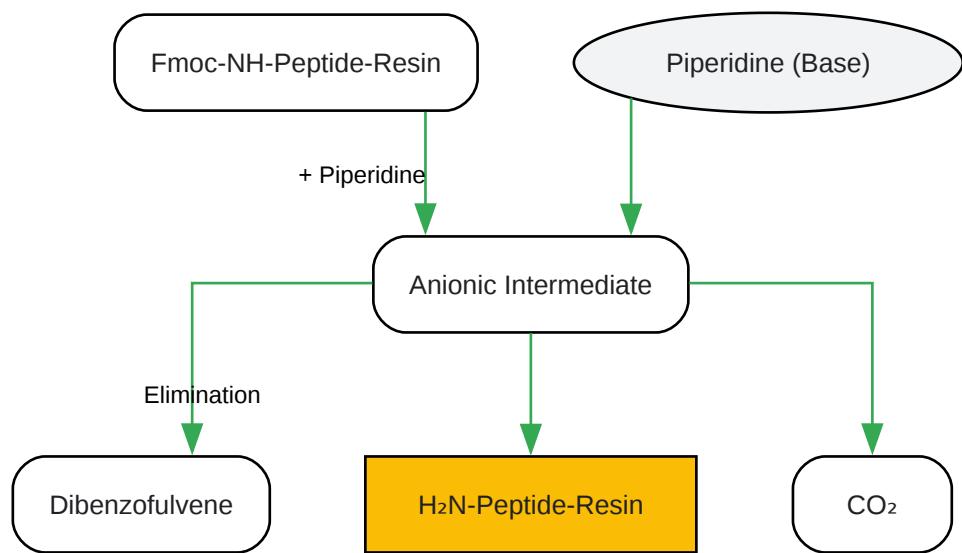
Visualizing the Workflow

The following diagrams illustrate the logical flow of the key processes involved in utilizing Fmoc-protected amino acids like Fmoc- β -(2-quinolyl)-Ala-OH.



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Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).



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Caption: The chemical mechanism of Fmoc group removal using piperidine.

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References

- 1. Fmoc- β -(2-quinolyl)-Ala-OH - Bachem AG [bioscience.co.uk]
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